tetramethyl 6'-(3-fluorobenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spiro Compound: This involves the reaction of a quinoline derivative with a dithiole compound under specific conditions to form the spiro structure.
Introduction of the Fluorophenyl Group: This step involves the acylation of the spiro compound with a fluorophenyl carbonyl chloride in the presence of a base.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with different substituents can be compared to highlight the unique properties conferred by the fluorophenyl and methoxy groups.
Quinoline Derivatives: Compounds like chloroquine or quinine, which also contain the quinoline core, can be compared to understand the impact of additional functional groups.
Uniqueness
The combination of a spiro structure with a quinoline core and multiple functional groups makes this compound unique. Its potential for diverse chemical reactions and applications sets it apart from simpler analogs.
Conclusion
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a compound with significant potential in various scientific fields. Its complex structure allows for a wide range of chemical reactions and applications, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C32H28FNO10S3 |
---|---|
Molecular Weight |
701.8g/mol |
IUPAC Name |
tetramethyl 6'-(3-fluorobenzoyl)-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO10S3/c1-31(2)25-20(18-14-17(40-3)11-12-19(18)34(31)26(35)15-9-8-10-16(33)13-15)32(21(27(36)41-4)22(45-25)28(37)42-5)46-23(29(38)43-6)24(47-32)30(39)44-7/h8-14H,1-7H3 |
InChI Key |
VMPOCZSXDBIPCZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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